molecular formula C19H18N2O2S B2591499 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1421456-72-5

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2591499
CAS No.: 1421456-72-5
M. Wt: 338.43
InChI Key: WVQKTASHYKPFEP-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an acetyl group and an acetamide moiety attached to a phenyl ring with a methylthio substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the acetylated indole with an appropriate amine, such as 3-(methylthio)aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring and the phenyl ring, using reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-acetyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide: Similar structure but lacks the methylthio substituent.

    2-(3-acetyl-1H-indol-1-yl)-N-(4-(methylthio)phenyl)acetamide: Similar structure but with the methylthio substituent at a different position on the phenyl ring.

    2-(3-acetyl-1H-indol-1-yl)-N-(3-(ethylthio)phenyl)acetamide: Similar structure but with an ethylthio substituent instead of a methylthio substituent.

Uniqueness

The uniqueness of 2-(3-acetyl-1H-indol-1-yl)-N-(3-(methylthio)phenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methylthio group on the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13(22)17-11-21(18-9-4-3-8-16(17)18)12-19(23)20-14-6-5-7-15(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQKTASHYKPFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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